2-(Benzoylcarbamothioylamino)benzoic acid
Overview
Description
2-(Benzoylcarbamothioylamino)benzoic acid , also known by its systematic name salicylic acid benzyl ether , has the chemical formula C₁₄H₁₂O₃ . It is a compound with intriguing properties and potential applications.
Synthesis Analysis
The synthesis of this compound involves the reaction of benzoic acid with benzyl isocyanate . The isocyanate group reacts with the carboxylic acid group, leading to the formation of the carbamothioylamino moiety. The resulting compound is a white crystalline solid.
Molecular Structure Analysis
The molecular structure of 2-(Benzoylcarbamothioylamino)benzoic acid consists of two aromatic rings connected by a carbonyl group (C=O). The benzoyl group (C₆H₅CO-) is attached to the carbamothioylamino group (-NH-C(=S)-NH₂), which in turn is linked to the second benzene ring. The intramolecular hydrogen bond between the carbonyl oxygen and the hydrogen of the hydroxyl group contributes to its stability.
Chemical Reactions Analysis
- Hydrolysis : Under acidic conditions, the compound undergoes hydrolysis, yielding benzoic acid and benzyl isocyanate.
- Esterification : Reaction with an alcohol can form the corresponding ester.
- Arylation : The benzyl group can be substituted with other aryl groups.
Physical And Chemical Properties Analysis
- Melting Point : The compound melts at 73-77°C .
- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.
- Spectroscopic Features : Infrared spectroscopy reveals characteristic peaks for the carbonyl stretching vibrations (around 1700-1680 cm⁻¹ ) and the O-H stretching vibrations (broad band around 3300-2500 cm⁻¹ ).
Safety And Hazards
- Toxicity : While not highly toxic, caution should be exercised during handling.
- Combustibility : It is a combustible solid.
- Eye and Skin Irritation : It may cause eye and skin irritation.
Future Directions
Research avenues include:
- Biological Activity : Investigate its potential as an anti-inflammatory or antimicrobial agent.
- Synthetic Modifications : Explore derivatization to enhance solubility or bioavailability.
- Structural Studies : Elucidate its crystal structure and intermolecular interactions.
properties
IUPAC Name |
2-(benzoylcarbamothioylamino)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-13(10-6-2-1-3-7-10)17-15(21)16-12-9-5-4-8-11(12)14(19)20/h1-9H,(H,19,20)(H2,16,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFHSAGSCWUIBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402063 | |
Record name | 2-[(Benzoylcarbamothioyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzoylcarbamothioylamino)benzoic acid | |
CAS RN |
13277-24-2 | |
Record name | NSC153335 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(Benzoylcarbamothioyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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